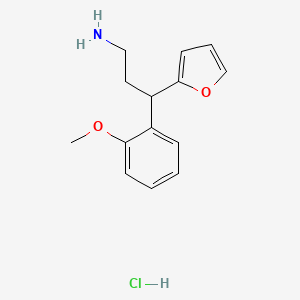

3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine hydrochloride

Description

Historical Development and Discovery

The historical development of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine hydrochloride emerged from the broader research into 3,3-diarylpropylamine synthesis methodologies. The compound was first characterized in chemical databases in 2010, with subsequent modifications recorded as recently as 2025. The systematic investigation of these compounds gained momentum through the work of researchers exploring nucleophilic ring-opening reactions of activated azetidines with electron-rich arenes and heteroarenes. This approach represented a significant departure from traditional synthetic strategies and opened new pathways for accessing complex propylamine derivatives.

The discovery of efficient synthetic routes to 3,3-diarylpropylamines was driven by the recognition of their importance in pharmaceutical chemistry. Early synthetic approaches relied on multistep procedures with limited efficiency, but the development of Lewis acid-catalyzed methodologies revolutionized the field. The specific combination of furan and methoxyphenyl substituents in this compound arose from systematic studies examining the scope and limitations of these new synthetic protocols. Research groups demonstrated that heteroarenes such as furan could participate in regioselective ring-opening reactions, proceeding through the carbon-2 center of the furan ring to produce the desired products in excellent yields.

The compound's identification and characterization benefited from advances in analytical chemistry and spectroscopic techniques. Nuclear magnetic resonance spectroscopy and mass spectrometry provided detailed structural confirmation, while computational chemistry methods contributed to understanding the electronic properties and reactivity patterns. The development of reliable synthetic routes enabled the preparation of sufficient quantities for comprehensive biological evaluation and further chemical transformations.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its role as both a synthetic target and a versatile intermediate for accessing more complex molecular architectures. The compound exemplifies the challenges and opportunities associated with constructing molecules containing multiple aromatic and heterocyclic systems. Its synthesis has contributed to the development of general methodologies for preparing 3,3-diarylpropylamines, which are found in numerous biologically active compounds.

In medicinal chemistry, this compound class has gained prominence due to its structural relationship to clinically important drugs. The 3,3-diarylpropylamine motif appears in several marketed pharmaceuticals, including tolterodine, an anticholinergic agent used for treating overactive bladder syndrome. The presence of both furan and methoxyphenyl groups provides unique pharmacophoric elements that can interact with biological targets through multiple mechanisms. The furan ring contributes heteroaromatic character and potential hydrogen-bonding capabilities, while the methoxyphenyl group offers aromatic stacking interactions and additional binding opportunities.

Recent research has demonstrated that compounds in this structural class exhibit antimicrobial properties. Studies on related 3-aryl-3-(furan-2-yl)propanoic acid derivatives revealed significant activity against pathogenic microorganisms, including Escherichia coli and Staphylococcus aureus. These findings suggest that the furan-containing propylamine scaffold may serve as a privileged structure for developing new therapeutic agents. The compound's potential mechanism of action involves interaction with specific molecular targets such as enzymes and receptors, potentially modulating signaling pathways including the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway.

The versatility of this compound as a synthetic intermediate has been demonstrated through its conversion to various derivatives. Chemical transformations include oxidation reactions, reduction processes, and substitution reactions that allow for structural diversification. These capabilities make the compound valuable for medicinal chemistry programs focused on structure-activity relationship studies and lead optimization efforts.

Current Research Landscape

The current research landscape surrounding this compound is characterized by significant advances in synthetic methodology and expanding applications in pharmaceutical research. Recent developments in enantioselective synthesis have achieved unprecedented levels of selectivity, with researchers reporting enantioselectivities ranging from 98 to 99 percent enantiomeric excess for related 3,3-diarylpropylamine compounds. These improvements have been facilitated by the development of sophisticated iridium-catalyzed asymmetric hydrogenation protocols using specialized ligand systems.

Contemporary synthetic approaches have evolved beyond traditional methods to embrace more efficient and environmentally conscious strategies. The use of Lewis acid-catalyzed processes has enabled the preparation of racemic forms of these compounds in excellent yields, with some reactions achieving up to 95 percent efficiency. These methodologies have been successfully applied to the synthesis of pharmaceutical targets, demonstrating their practical utility in drug development programs. The optimization of reaction conditions has led to protocols that operate under mild conditions while maintaining high levels of regioselectivity and chemical yield.

Current investigations into the biological activity of furan-containing compounds have revealed promising antimicrobial properties. Research on 3-aryl-3-(furan-2-yl)propanoic acid derivatives has shown that these compounds exhibit high-level antimicrobial activity against yeast-like fungi Candida albicans and can effectively inhibit bacterial pathogens. These findings have stimulated interest in exploring the therapeutic potential of related propylamine derivatives, including the title compound.

The research community has also focused on understanding the structure-activity relationships governing the biological properties of these compounds. Computational studies have provided insights into the molecular interactions responsible for biological activity, while synthetic efforts have generated diverse libraries of analogs for biological screening. The development of efficient synthetic routes has enabled the preparation of sufficient quantities of material for comprehensive biological evaluation and preclinical studies.

Table 1: Key Physical and Chemical Properties of this compound

Future research directions in this field are likely to focus on several key areas. The development of more efficient and selective synthetic methodologies remains a priority, particularly for accessing enantiomerically pure materials. The exploration of novel biological activities and therapeutic applications represents another important avenue for investigation. Additionally, the use of these compounds as building blocks for accessing more complex molecular architectures, such as 4-aryl tetrahydroquinolines, continues to attract research interest. The integration of computational approaches with experimental studies is expected to accelerate the discovery and optimization of new compounds in this structural class.

Properties

IUPAC Name |

3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2.ClH/c1-16-13-6-3-2-5-11(13)12(8-9-15)14-7-4-10-17-14;/h2-7,10,12H,8-9,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXFGRBCBNGWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CCN)C2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-Furan-2-yl-3-(2-methoxy-phenyl)-propionic acid.

Amidation: The propionic acid is then converted to the corresponding amide using reagents such as thionyl chloride (SOCl2) and ammonia (NH3).

Reduction: The amide is reduced to the amine using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Synthesis Methodology

The synthesis of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine hydrochloride typically involves the following steps:

- Preparation of 3-Furan-2-yl-3-(2-methoxyphenyl)-propionic acid .

- Amidation : Conversion to the corresponding amide using thionyl chloride (SOCl2) and ammonia (NH3).

- Reduction : Reduction of the amide to the amine using lithium aluminum hydride (LiAlH4).

- Hydrochloride Formation : Treatment with hydrochloric acid (HCl) to yield the hydrochloride salt.

This synthetic route can be adapted for industrial production using continuous flow reactors to enhance efficiency and yield.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as:

- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate (KMnO4).

- Reduction : Can be reduced to primary or secondary amines with lithium aluminum hydride (LiAlH4).

- Substitution Reactions : Engages in nucleophilic substitution with alkyl halides or acyl chlorides.

Biology

In biological research, this compound is employed to study enzyme-substrate interactions and protein-ligand binding . Its ability to modulate enzyme activity makes it a valuable tool in biochemical assays aimed at understanding metabolic pathways.

Medicine

The medicinal applications of this compound are particularly promising. It is under investigation for its potential therapeutic effects, including:

- Antidepressant Activity : Some studies suggest that compounds similar to this one may exhibit antidepressant properties by influencing neurotransmitter systems.

- Anticancer Research : Preliminary findings indicate potential efficacy against certain cancer cell lines, warranting further exploration into its mechanism of action.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows for modification and integration into various formulations used across different sectors.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Backbone Flexibility : The propan-1-amine structure is versatile, accommodating diverse substituents (e.g., trifluoromethylphenyl in Cinacalcet) for target specificity .

- Heterocyclic Influence : Furan (target compound) vs. thiophene (Duloxetine) or oxadiazole (SLF108185117) alters electronic properties and bioavailability .

- Aromatic Substitution : 2-Methoxyphenyl (target) vs. naphthyl (Cinacalcet) impacts lipophilicity and receptor binding .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

- Cinacalcet Hydrochloride : Binds calcium-sensing receptors (CaSR) with EC₅₀ = 5–10 nM, demonstrating high specificity .

- Duloxetine Hydrochloride: Inhibits serotonin/norepinephrine reuptake (Ki = 0.8 nM for SERT) due to naphthyloxy-thiophenyl synergy .

- HBK Series : Piperazine derivatives (HBK14–HBK19) show moderate affinity for 5-HT₁A (Ki = 20–50 nM) and D₂ receptors (Ki = 100–200 nM) .

Metabolic Stability and Toxicity

- Cinacalcet : Hepatic metabolism via CYP3A4/CYP1A2; t₁/₂ = 30–40 hours .

- Duloxetine : Extensive glucuronidation; lower risk of cardiotoxicity compared to tricyclic antidepressants .

- Target Compound: Limited data, but furan rings may pose hepatotoxicity risks if metabolized to reactive intermediates .

Biological Activity

3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine hydrochloride, with the molecular formula and a molecular weight of 267.75 g/mol, is a compound that has garnered attention for its potential biological activities. This compound is primarily utilized in research settings for its applications in chemistry, biology, and medicine.

The synthesis of this compound typically involves several steps:

- Preparation of 3-Furan-2-yl-3-(2-methoxy-phenyl)-propionic acid.

- Amidation : Conversion to the corresponding amide using thionyl chloride (SOCl₂) and ammonia (NH₃).

- Reduction : The amide is reduced to the amine using lithium aluminum hydride (LiAlH₄).

- Formation of Hydrochloride Salt : The amine is treated with hydrochloric acid (HCl) to yield the hydrochloride salt.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Applications in Research

This compound has been employed in various scientific research applications:

- Enzyme-Substrate Interactions : It is used to study how enzymes interact with substrates, which is crucial for understanding metabolic processes.

- Protein-Ligand Binding : Investigated for its role in binding to proteins, which can inform drug design and therapeutic strategies .

Biological Activity Data

Recent studies have highlighted the antibacterial properties of similar compounds, suggesting potential applications for this compound in combating resistant bacterial strains. For instance, compounds with structural similarities have shown effective Minimum Inhibitory Concentration (MIC) values against various bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Compound A | S. aureus | 20–40 |

| Compound B | E. coli | 40–70 |

| 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine HCl | TBD | TBD |

Case Studies

- Antibacterial Activity : In a study evaluating a series of related compounds, those with similar furan and methoxyphenyl moieties demonstrated significant antibacterial activity against Gram-positive bacteria like MRSA, suggesting that this compound may also possess similar properties .

- Enzyme Inhibition Studies : Another case study focused on enzyme inhibition profiles where derivatives of this compound were tested against various enzymes involved in metabolic pathways, revealing potential for therapeutic applications in metabolic disorders .

Q & A

Q. What analytical methods resolve co-eluting impurities in stability studies under accelerated degradation conditions?

- Methodology : Stability-indicating RP-UPLC (BEH C18 column, 0.1% TFA in water:ACN gradient) with photodiode array detection. Identify degradation products (e.g., oxidative cleavage of furan) via high-resolution MS/MS .

- Critical Parameters : pH (2–4) and temperature (40–60°C) accelerate hydrolysis of the methoxy group, generating 3-(2-hydroxyphenyl) analogs .

Q. How can computational modeling reconcile conflicting results in toxicity prediction (e.g., hERG inhibition vs. Ames test)?

- Methodology : Combine QSAR models (e.g., ADMET Predictor) with molecular dynamics simulations of hERG channel binding. Experimental patch-clamp assays validate computational predictions .

- Data : Propan-1-amine derivatives with bulky aryl groups (e.g., naphthalene in duloxetine analogs) show lower hERG risk but higher CYP2D6 inhibition .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 180–190°C vs. 195–200°C)?

- Resolution : Polymorphism and hydrate formation (e.g., monohydrate vs. anhydrous HCl salt) explain discrepancies. Use DSC-TGA to confirm thermal behavior and PXRD to identify crystalline forms .

Q. How to address inconsistent solubility profiles in polar vs. non-polar solvents?

- Hypothesis : Protonation state (free base vs. hydrochloride) and counterion effects (Cl⁻ vs. PF₆⁻) alter solubility. Compare logP values (experimental vs. calculated) using shake-flask method at pH 1–7 .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.